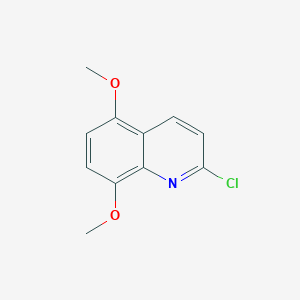

2-Chloro-5,8-dimethoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the field of chemical sciences, particularly in medicinal chemistry and materials science. nih.govtandfonline.com Its unique structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile platform for the development of a wide array of functional molecules. vedantu.comfrontiersin.org The inherent chemical properties of this scaffold have made it a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. tandfonline.comusc.edu

Historical Context and Evolution in Organic Synthesis

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgresearchgate.net A few years later, in 1842, Charles Gerhardt synthesized it through the distillation of quinine (B1679958) with a strong alkali. wikipedia.orgresearchgate.net These initial discoveries paved the way for the development of numerous synthetic methods for quinoline and its derivatives.

Several classical named reactions have been instrumental in the synthesis of the quinoline core. The Skraup synthesis, discovered in 1880, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org Other significant methods include the Doebner-von Miller reaction, the Friedländer synthesis, the Combes quinoline synthesis, and the Conrad-Limpach synthesis. iipseries.orgorientjchem.org These methods, along with more modern techniques, have allowed chemists to access a vast library of substituted quinolines, each with unique properties and potential applications. frontiersin.orgiipseries.org

Structural Attributes of the Quinoline Ring System

The quinoline molecule (C₉H₇N) is a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. vedantu.combritannica.com This fusion results in a planar structure with delocalized π-electrons across both rings, contributing to its aromaticity and stability. britannica.com The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to form salts with acids. vedantu.com The presence of this nitrogen atom also influences the electronic distribution within the ring system, making certain positions more susceptible to either electrophilic or nucleophilic attack. frontiersin.org This inherent reactivity allows for the strategic functionalization of the quinoline scaffold to fine-tune its chemical and biological properties. researchgate.net

Importance of Substituted Quinolines in Academic Research

Substituted quinolines are of paramount importance in academic research due to their diverse and tunable properties, which stem from the wide range of functional groups that can be attached to the core quinoline structure. researchgate.netnih.gov These modifications can significantly alter the electronic, steric, and physicochemical properties of the parent molecule, leading to a broad spectrum of applications. researchgate.net

Role of Halogen and Alkoxy Substituents in Modulating Reactivity

The introduction of halogen and alkoxy substituents onto the quinoline ring system is a common strategy to modulate its reactivity and biological activity. Halogen atoms, being electronegative, can withdraw electron density from the ring, influencing its susceptibility to nucleophilic substitution reactions. nih.gov For instance, a chloro group at the C2 position of the quinoline ring makes this position highly reactive towards nucleophiles. nih.gov The position of the halogen can also be crucial; for example, halogen substitution at the C8 position of quinine has been shown to enhance its antimalarial efficacy. nih.gov

Alkoxy groups, on the other hand, are generally electron-donating and can increase the electron density of the aromatic ring, which can affect its interaction with biological targets. researchgate.net The presence of methoxy (B1213986) groups, for example, can enhance the electron density of the aromatic system, potentially increasing pi-pi stacking interactions with biological macromolecules. researchgate.net The strategic placement of both halogen and alkoxy groups can therefore be used to fine-tune the electronic properties and reactivity of the quinoline scaffold for specific research purposes. nih.govmdpi.com

Overview of 2-Chloro-5,8-dimethoxyquinoline in Contemporary Research

This compound is a substituted quinoline that has garnered attention in contemporary research as a key intermediate in the synthesis of more complex molecules. chemicalbook.comnih.gov The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov The two methoxy groups at the 5- and 8-positions influence the electronic properties of the benzene portion of the quinoline ring system.

This compound has been utilized as a building block in the synthesis of novel compounds with potential biological activities. For instance, it has been used in the synthesis of indoloquinolines, which are being investigated for their potential in cancer treatment. nih.gov The reactivity of the chloro group and the electronic influence of the dimethoxy substituents make this compound a valuable tool for medicinal chemists and organic synthesis researchers.

Below is a table summarizing the key properties of this compound and a related derivative.

| Property | This compound | This compound-3-carbaldehyde |

| CAS Number | 161648-77-7 chemscene.com | 154343-51-8 cookechem.com |

| Molecular Formula | C₁₁H₁₀ClNO₂ chemscene.com | C₁₂H₁₀ClNO₃ cookechem.com |

| Molecular Weight | 223.66 g/mol chemscene.com | 251.67 g/mol cookechem.com |

| Melting Point | Not specified | 177-178 °C chemicalbook.com |

| Boiling Point | Not specified | 416.3±40.0 °C (Predicted) cookechem.com |

| Density | Not specified | 1.335±0.06 g/cm³ (Predicted) cookechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,8-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(12)13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMEHFDNKQRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295557 | |

| Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161648-77-7 | |

| Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161648-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-5,8-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,8-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies

Substitution Reactions of the Quinoline (B57606) Nucleus

Substitution reactions on the quinoline core of this compound are directed by the existing functionalities. The electron-deficient nature of the pyridine (B92270) ring and the electron-rich nature of the benzene (B151609) ring create a dichotomy in reactivity.

Nucleophilic Aromatic Substitution (SNAr) is a predominant reaction pathway for haloquinolines. The chlorine atom at the C2 position is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent ring nitrogen. In analogous 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack consistently and regioselectively occurs at the 4-position, which is analogous to the 2-position in quinolines, demonstrating the high susceptibility of this site to substitution. mdpi.com The reaction typically proceeds through a stepwise mechanism involving the formation of a stabilized intermediate known as a Meisenheimer complex. researchgate.net

Studies on related chloroquinolines show that a variety of nucleophiles can displace the chloro group. These include amines, hydrazines, and azide (B81097) ions, leading to a diverse array of substituted quinoline derivatives. mdpi.com For instance, reactions with primary amines can yield 2-aminoquinoline (B145021) derivatives, a transformation that is fundamental in the synthesis of biologically active molecules. ekb.eg

While specific electrophilic substitution studies on 2-Chloro-5,8-dimethoxyquinoline are not extensively detailed in the provided literature, the substitution pattern can be predicted based on the directing effects of the existing substituents. The two methoxy (B1213986) groups at the C5 and C8 positions are powerful activating groups and are ortho- and para-directing. This strongly activates the C6 and C7 positions on the benzene ring for electrophilic attack. The chloro group at C2 is a deactivating group but is also ortho- and para-directing, which in this case would influence positions C3 and C4. Given the strong activating nature of the methoxy groups, electrophilic substitution is most likely to occur at the C6 and C7 positions.

Reactions of Functional Groups at Specific Positions

The functional groups attached to the quinoline core provide specific handles for a wide range of chemical transformations, enabling the synthesis of complex derivatives.

The 2-chloro substituent is the most reactive site for derivatization via nucleophilic substitution. Its reactivity is well-documented in closely related 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates for generating functional group interconversions. ekb.eg The chlorine atom can be displaced by various nitrogen, oxygen, and sulfur nucleophiles. For example, reaction with morpholine (B109124) in the presence of a catalyst can yield the corresponding 2-morpholinoquinoline (B2669137) derivative. nih.gov Similarly, hydrazination can replace the chloro group to form hydrazinoquinolines. mdpi.com

The 2-chloro group is also instrumental in multicomponent reactions, where it acts as a leaving group in the final cyclization step to form fused heterocyclic systems. For example, reactions involving 2-chloro-3-formylquinolines, an amine, and a third component can lead to the synthesis of pyrimido[4,5-b]quinolone derivatives. researchgate.net

| Nucleophile | Resulting Functional Group at C2 | Reference Example System | Citation |

|---|---|---|---|

| Primary/Secondary Amines (e.g., Morpholine) | Amino (e.g., Morpholino) | 2-Chloroquinoline-3-carbaldehydes | nih.gov |

| Hydrazine (B178648) | Hydrazino | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |

| Sodium Azide | Azido | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |

| Thiourea (B124793) | Thione (via intermediate) | 2,4-Dichloro-8-methylquinoline | mdpi.com |

The methoxy groups at C5 and C8 are generally stable. However, under forcing conditions, aryl methyl ethers can undergo cleavage to yield the corresponding phenols. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This potential demethylation would yield 2-chloro-5,8-dihydroxyquinoline, a precursor for introducing new functionalities. Additionally, the synthesis of related compounds like 2-chloro-5-(2-methoxy-ethoxy)-quinoline (B8486380) from a quinolinol precursor demonstrates the feasibility of manipulating alkoxy groups on the quinoline ring.

The derivative this compound-3-carbaldehyde, which is synthesized from 2',5'-dimethoxyacetanilide, serves as a versatile precursor for a variety of transformations directed by the aldehyde group. chemicalbook.com The formyl group at the C3 position is highly reactive and enables access to a wide range of complex heterocyclic structures. nih.gov

Key transformations include:

Reductive Amination : The aldehyde can be condensed with an amine to form an imine (Schiff base), which is then reduced with an agent like sodium borohydride (B1222165) to yield a stable secondary amine. nih.gov

Condensation Reactions : Reaction with primary amines, such as aniline (B41778), can form stable Schiff bases. ekb.eg Condensation with hydroxylamine (B1172632) followed by dehydration can yield the corresponding 2-chloro-3-cyanoquinoline. nih.gov

Multicomponent Reactions : The aldehyde is a key component in various multicomponent reactions. For instance, reacting it with an amine and a compound with an active methylene (B1212753) group can lead to the one-pot synthesis of complex, fused heterocyclic systems like tetrahydrodibenzo[b,g] echemi.comchemscene.comnaphthyridines. nih.gov

| Reactants with Aldehyde Derivative | Reaction Type | Resulting Product Class | Citation |

|---|---|---|---|

| Morpholine, then 2-amino-5-methyl-thiophene-3-carbonitrile, then NaBH₄ | Reductive Amination | Substituted aminomethyl-thiophenes | nih.gov |

| Substituted Anilines | Condensation (Schiff Base Formation) | N-phenylmethanimines | nih.gov |

| 5,5-dimethylcyclohexane-1,3-dione and 6-aminopyrimidine-2,4(1H,3H)-diones | Multicomponent Reaction | Dihydrobenzo[b]pyrimido echemi.comchemscene.comnaphthyridines | nih.gov |

| Acetic Acid and Sodium Acetate (Microwave) | Hydrolysis/Oxidation | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | nih.gov |

Aldehyde-Directed Transformations (if applicable to derivatives)

Condensation Reactions

While this compound itself does not possess a functional group that directly participates in classical condensation reactions, its derivatives, particularly those with an aldehyde group, are valuable synthons for creating more complex molecular architectures. For instance, the related compound, this compound-3-carbaldehyde, serves as a key intermediate for such transformations. rsc.orgbldpharm.com

These aldehyde derivatives can undergo condensation with various nucleophiles, such as primary amines and hydrazines, to form Schiff bases and hydrazones, respectively. rsc.org For example, the reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622) with an amine typically proceeds via the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine. rsc.org These reactions are often catalyzed by acids or bases and can be crucial for building larger, fused heterocyclic systems. rsc.org

| Reactant | Reagent | Conditions | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde derivative | Primary Amine (e.g., Aniline) | Ethanol, reflux | N-((2-chloroquinolin-3-yl)methylene)aniline derivative | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde derivative | Hydrazine Hydrate | Ethanol, reflux | (2-chloroquinolin-3-yl)methanone hydrazone derivative | rsc.org |

Nucleophilic Addition Reactions

The term "nucleophilic addition" in the context of this compound primarily refers to nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom serves as a good leaving group, and the position is activated towards nucleophilic attack by the ring nitrogen. This allows for the introduction of a wide array of functional groups.

Studies on various 2-chloroquinolines have demonstrated their reactivity towards different nucleophiles. mdpi.comresearchgate.net For instance, reactions with thiols proceed smoothly, often in the presence of a base like potassium carbonate, to yield the corresponding 2-thioether derivatives. nih.gov This SNAr reaction is a general and efficient method for forming C-S bonds on the quinoline scaffold. nih.gov Similarly, amines can displace the chloride to form 2-aminoquinoline derivatives, which are themselves important precursors for biologically active compounds.

| Reactant | Reagent | Conditions | Product | Reference |

| 2-Chloroquinoline (B121035) | Thiophenol | K2CO3, DMAc, rt-100 °C | 2-(Phenylthio)quinoline | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Reflux | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | Acetic Acid | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

Redox Chemistry and Oxidation States

The redox behavior of this compound is influenced by two main structural motifs: the quinoline core and the 5,8-dimethoxy substitution pattern on the benzene ring. Quinone and hydroquinone (B1673460) systems are well-known for their ability to undergo reversible two-electron redox reactions. mdpi.com The 5,8-dimethoxy arrangement is analogous to a protected hydroquinone, suggesting that under certain conditions (e.g., demethylation followed by oxidation), this part of the molecule could participate in redox cycling.

| Process | Potential Redox Site | Description | Reference |

| Oxidation | 5,8-Dimethoxybenzene Ring | Potential for oxidation to a quinone-like structure, likely requiring prior demethylation. | mdpi.comnih.gov |

| Reduction | Quinoline Ring System | The heterocyclic ring can undergo electrochemical reduction. | mdpi.com |

| Oxidation | Quinoline Nitrogen | The nitrogen lone pair can be oxidized to form an N-oxide, for instance, by using reagents like m-chloroperoxybenzoic acid. | nih.gov |

Applications As Synthetic Building Blocks and Intermediates

Precursors for Complex Heterocyclic Systems

The inherent reactivity of the 2-chloroquinoline (B121035) moiety makes it an excellent starting point for constructing intricate heterocyclic frameworks. nih.gov The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a direct handle for introducing new functional groups and building out larger ring systems. This reactivity is central to its utility in synthesizing a diverse range of fused and hybrid quinoline-based structures.

2-Chloroquinoline derivatives are instrumental in the synthesis of polycyclic heterocyclic systems where another ring is fused to the quinoline (B57606) core. These fused systems often exhibit unique chemical properties and biological activities. A prominent example is the construction of pyrimido[4,5-b]quinolines. researchgate.netnih.gov The synthesis can involve the reaction of a 2-chloro-3-formylquinoline derivative with compounds like amidine, urea, or thiourea (B124793) to build the pyrimidine (B1678525) ring onto the quinoline scaffold. researchgate.net

Another significant application is in the synthesis of indolo[2,3-b]quinolines. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was synthesized based on the core structure of neocryptolepine, a natural product with notable biological activities. nih.gov The synthesis involved a cyclization reaction, demonstrating how the quinoline structure can be elaborated into more complex, multi-ring systems. nih.gov

Table 1: Examples of Fused Quinolines Synthesized from Chloroquinoline Precursors

| Fused System | Precursor Type | Synthetic Approach | Reference |

| Pyrimido[4,5-b]quinolines | 2-Chloro-3-formylquinoline | Reaction with amidine, urea, or thiourea | researchgate.net |

| Indolo[2,3-b]quinolines | 2-Chloroquinoline derivative | Cyclization with an indole (B1671886) derivative | nih.gov |

| Thienoquinolines | Tetrahydroquinolin-2(1H)-thione | Used as a starting material for poly-fused heterocycles | researchgate.net |

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activity. mdpi.com 2-Chloroquinoline derivatives serve as key platforms for creating such hybrid molecules.

One approach involves creating quinoline-sulfonamide hybrids. These have been investigated for their potential as antimalarial agents. mdpi.com The synthesis can link an arylsulfonamide moiety to the aminoquinoline structure, sometimes using a hydrazine (B178648) or hydrazide linker. mdpi.com Another example is the development of quinoline-pyrimidine linked calixarenes, which have also shown promising antimalarial activity. mdpi.com Furthermore, microwave-assisted, three-component reactions have been employed to efficiently synthesize novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment, showcasing the versatility of quinoline building blocks in multicomponent synthesis strategies. nih.gov

Role in the Development of New Organic Molecules

The utility of 2-Chloro-5,8-dimethoxyquinoline extends beyond the synthesis of known heterocyclic systems; it is also a crucial scaffold for the development of entirely new organic molecules. bldpharm.com Its defined and modifiable structure allows chemists to systematically build and explore novel chemical space.

Quinoline-5,8-diones are a class of compounds that have attracted significant interest due to their wide spectrum of biological activities, including antifungal and antibacterial properties. scienceopen.com The synthesis of these molecules often proceeds through multi-step sequences starting from readily available quinoline precursors. For example, 6,7-dichloro-5,8-quinolinequinone can be prepared in a three-step sequence starting from 8-hydroxyquinoline. scienceopen.com This process involves nitrosation, reduction to an amino-hydroxyquinoline intermediate, and subsequent oxidation to form the quinolinedione core. scienceopen.com The resulting di-chloro derivative serves as a versatile intermediate for further derivatization through regioselective nucleophilic substitution reactions, allowing for the introduction of various amino groups to produce novel 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives. scienceopen.com

Table 2: Synthetic Pathway to Quinolinedione Derivatives

| Starting Material | Key Intermediate(s) | Final Product Class | Reference |

| 8-Hydroxyquinoline | 8-Hydroxy-5-nitrosoquinoline, 5-Amino-8-hydroxyquinoline | 6,7-Dihalo-5,8-quinolinequinone | scienceopen.com |

| 6,7-Dichloro-5,8-quinolinequinone | Not Applicable | 6-(N-arylamino)-7-chloro-5,8-quinolinediones | scienceopen.com |

The rigid, bicyclic framework of this compound makes it an ideal scaffold for constructing larger, multi-ring systems with well-defined three-dimensional structures. nih.gov The strategic placement of the chloro and methoxy (B1213986) groups allows for controlled, stepwise reactions to build complex molecular architectures.

The synthesis of pyrimido[4,5-b]quinolindiones through multicomponent reactions is a prime example. nih.gov These reactions can assemble the complex fused system in a single pot from aminopyrimidinones, dimedone, and aromatic aldehydes, with the quinoline structure forming the core of the final molecule. nih.gov Similarly, the construction of indolo[2,3-b]quinolines demonstrates the use of the quinoline core as a foundation upon which other heterocyclic rings are built. nih.gov These synthetic strategies highlight the role of the quinoline scaffold not just as a reactive component, but as the fundamental structural anchor for creating novel and complex chemical entities. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) spectroscopy of "2-Chloro-5,8-dimethoxyquinoline" would reveal characteristic absorption bands corresponding to its specific structural features. The quinoline (B57606) core, methoxy (B1213986) groups, and the carbon-chlorine bond each have distinct vibrational frequencies.

The aromatic C-H stretching vibrations of the quinoline ring system are expected to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings typically produce a series of sharp bands in the 1620-1450 cm⁻¹ range. The presence of the two methoxy groups would be confirmed by C-H stretching vibrations between 2950 and 2850 cm⁻¹ and a strong C-O stretching band around 1250-1000 cm⁻¹. The C-Cl stretching vibration is generally observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (in -OCH₃) | 2950-2850 | Stretching |

| C=C and C=N (Quinoline ring) | 1620-1450 | Stretching |

| C-O (Methoxy groups) | 1250-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of "this compound" by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of "this compound" would provide information on the number of different types of protons and their neighboring environments. The protons on the quinoline ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling patterns of these protons would allow for their specific assignment within the ring structure. The two methoxy groups would each give rise to a singlet in the upfield region, likely between δ 3.8 and 4.2 ppm, each integrating to three protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Ring Protons | 7.0 - 8.5 | Doublet, Triplet, or Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.2 | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of each unique carbon atom in "this compound". The carbon atoms of the quinoline ring would resonate in the downfield region, typically from δ 110 to 160 ppm. The carbon atom bonded to the chlorine (C-2) would likely appear around δ 150-155 ppm. The carbons bearing the methoxy groups (C-5 and C-8) would be found in a similar downfield region. The methoxy carbons themselves would produce signals in the more upfield region of the spectrum, generally between δ 55 and 65 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Quinoline Ring Carbons | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 55 - 65 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular mass of polar molecules like "this compound". In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments, with a second peak at M+2 having about one-third the intensity of the main peak. Predicted data suggests the monoisotopic mass of the protonated molecule is 224.04729 m/z. uni.lu

Table 4: Predicted ESI-MS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.04729 |

| [M+Na]⁺ | 246.02923 |

| [M+K]⁺ | 262.00317 |

| [M+NH₄]⁺ | 241.07383 |

Data sourced from PubChem. uni.lu

Desorption Electrospray Ionization Mass Spectrometry (DART-MS)

The ionization process in DART-MS typically involves the generation of a plasma of metastable helium atoms, which then interact with atmospheric water to produce protonated water clusters. These clusters act as the primary ionizing species, transferring a proton to the analyte molecule to form the protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₀ClNO₂), with a monoisotopic mass of approximately 223.04 g/mol , the primary ion observed in the positive-ion mode DART-mass spectrum would be the [M+H]⁺ ion at an m/z of approximately 224.05. uni.lu

Further fragmentation of the protonated molecule can be induced by increasing the potential of the grid electrode in the DART source, leading to collision-induced dissociation (CID). The fragmentation of quinoline alkaloids is often characterized by the loss of substituents from the quinoline core. researchgate.netnih.govresearchgate.netnih.gov For this compound, the following fragmentation pathways could be anticipated:

Loss of a methyl group (-CH₃): The methoxy groups are susceptible to fragmentation, leading to the loss of a methyl radical and the formation of a prominent fragment ion.

Loss of formaldehyde (B43269) (-CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds involves the rearrangement and loss of formaldehyde.

Loss of chlorine radical (-Cl): The chloro substituent at the 2-position could be cleaved.

Loss of carbon monoxide (-CO): Cleavage of the heterocyclic ring can lead to the loss of CO.

Sequential losses: A combination of the above losses, such as the sequential loss of two methyl groups or a methyl group and carbon monoxide, could also be observed.

The study of fragmentation patterns of isoquinoline (B145761) alkaloids has shown that the presence of methoxy groups can lead to characteristic losses of CH₃OH or CH₄. researchgate.netnih.gov The fragmentation patterns are valuable for the structural elucidation and differentiation of isomers. researchgate.netnih.govalbany.edu

Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can also aid in the identification of compounds. While not experimental DART-MS data, predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.04729 | 143.4 |

| [M+Na]⁺ | 246.02923 | 154.9 |

| [M-H]⁻ | 222.03273 | 147.2 |

| [M+NH₄]⁺ | 241.07383 | 163.0 |

| [M+K]⁺ | 262.00317 | 150.9 |

Table: Predicted m/z and Collision Cross Section (CCS) values for adducts of this compound. Data sourced from PubChem. uni.lu

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction is a fundamental technique for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. Although a specific single-crystal X-ray diffraction study for this compound is not publicly documented, analysis of closely related quinoline derivatives provides a strong basis for understanding its likely solid-state structure. nih.govresearchgate.net

Molecular Conformation and Crystal Packing

The molecular conformation of this compound is expected to be largely planar due to the aromatic nature of the quinoline ring system. The methoxy groups at positions 5 and 8 are likely to exhibit some rotational freedom, with their orientation relative to the quinoline plane being a key conformational feature. The final conformation adopted in the crystal will be a balance between intramolecular steric effects and the optimization of intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the intermolecular interactions are expected to be dominated by weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions. nih.govmdpi.com The oxygen atoms of the methoxy groups and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors for hydrogen atoms from the aromatic rings or methyl groups of neighboring molecules.

These weak hydrogen bonds, although individually not as strong as classical hydrogen bonds, can collectively play a significant role in the stabilization of the crystal lattice. mdpi.com For instance, C-H···O interactions involving the methoxy groups could lead to the formation of specific motifs, such as chains or layers of molecules.

Furthermore, π-π stacking interactions between the electron-rich and electron-poor regions of the quinoline rings of adjacent molecules are expected to be a significant contributor to the crystal packing. The presence of the chloro and methoxy substituents will modulate the electron density of the aromatic system, influencing the geometry and strength of these stacking interactions. In related chloro- and nitro-substituted quinoline compounds, π-π stacking interactions between the quinoline ring systems have been observed to be a key feature of their crystal structures. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to determine the three-dimensional structure of a molecule and its most stable conformation. These methods are essential for understanding the physical and chemical properties of compounds like 2-chloro-5,8-dimethoxyquinoline.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For complex organic molecules like quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, are employed to predict molecular geometries and other properties. researchgate.net While specific DFT analysis on this compound is not extensively documented in the available literature, studies on closely related derivatives, such as ethyl this compound-3-carboxylate, have utilized these methods for crystal structure analysis. researchgate.netgoogle.comgoogle.comresearchgate.netresearchgate.net Such calculations provide a theoretical framework for understanding the molecule's stability and reactivity.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and spectroscopic properties. Computational methods allow for a detailed analysis of the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For quinoline derivatives, the elucidation of HOMO-LUMO molecular orbital behavior is a common practice to determine this energy gap and infer the molecule's electronic properties and potential bioactivity. researchgate.net

The distribution of electrons within a molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions. This information is crucial for predicting how a molecule will interact with other molecules, such as biological targets. Reactivity indices, derived from DFT calculations, further quantify the reactive sites of a molecule, providing a more detailed understanding of its chemical behavior.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking studies have been performed on novel quinoline-thiazolobenzimidazolone hybrids, which are synthesized from this compound-3-carbaldehyde. tandfonline.com These studies aimed to elucidate the binding mechanisms of these compounds to their biological targets. Specifically, docking simulations were carried out at the active site of caspase-3, a key enzyme involved in apoptosis (programmed cell death). The results indicated that these quinoline derivatives exhibit binding behaviors similar to the known anticancer drug topotecan, suggesting a potential mechanism of action for their observed anticancer properties. tandfonline.com The presence of two methoxy (B1213986) groups on the quinoline nucleus, a feature of the parent compound, was found to be important for the molecular complexity and volume of the most active compounds. tandfonline.com

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar

Target-Specific Enzyme Inhibition Mechanisms

The biological effects of quinoline (B57606) derivatives are often rooted in their ability to interact with and inhibit specific enzymes that are critical for cellular function and survival. Research into 2-Chloro-5,8-dimethoxyquinoline and related compounds has begun to elucidate these molecular interactions.

Inhibition of Topoisomerases and Kinases

Topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer drugs. nih.gov These enzymes create transient breaks in the DNA backbone to allow for processes like replication and transcription to occur without the DNA becoming tangled. nih.gov Inhibitors of topoisomerases can stabilize the transient enzyme-DNA complex, leading to permanent DNA strand breaks and ultimately cell death. nih.gov While direct studies on this compound are limited, the broader class of quinoline-containing compounds has demonstrated significant activity against these enzymes. For instance, derivatives of quinoline have been shown to act as topoisomerase inhibitors.

Similarly, protein kinases, which regulate a vast array of cellular processes by phosphorylating other proteins, are major targets in drug discovery. The quinoline scaffold is a common feature in many kinase inhibitors. Research into quinoline-5,8-dione derivatives has revealed their potential to inhibit sphingosine (B13886) kinase (SphK), an enzyme implicated in cancer cell proliferation and survival. sigmaaldrich.com This suggests that the quinoline core is a viable starting point for the design of potent kinase inhibitors.

Interaction with Phosphoinositide 3-Kinase Beta (PI3Kβ)

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct evidence for the interaction of this compound with PI3Kβ is not yet available, a closely related derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , has been shown to exert its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This compound, a derivative of the natural product neocryptolepine, demonstrated significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cell lines. nih.gov Western blot analysis indicated that this compound impacts the key components of the PI3K/AKT/mTOR pathway, suggesting that it may act as an inhibitor of one of the upstream kinases in this cascade, such as PI3K. nih.gov

Table 1: Cytotoxicity of a this compound Analog

| Compound | Cell Line | IC50 (µM) |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | 0.54 |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HIEC (Normal Intestinal Epithelial) | >50 |

This table is based on data for a closely related analog of this compound. nih.gov

Substrate Activity for DT-Diaphorase (NQO1 Protein)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoprotein that plays a role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. This enzyme is often overexpressed in tumor cells. Certain quinoline-5,8-dione derivatives have been identified as excellent substrates for NQO1. epa.gov The enzymatic reduction of these compounds can lead to the generation of reactive oxygen species (ROS) within cancer cells, resulting in selective cytotoxicity. epa.gov While the specific substrate activity of this compound for NQO1 has not been explicitly detailed, its structural similarity to quinoline-5,8-diones suggests a potential for interaction with this enzyme.

Inhibition of Viral Enzymes (e.g., helicase)

Viral helicases are essential enzymes for the replication of many viruses, as they are responsible for unwinding the viral nucleic acid. nih.govdrugbank.com This makes them attractive targets for the development of antiviral therapies. nih.govdrugbank.com Although there is no specific research demonstrating the inhibition of viral helicases by this compound, the broad biological activity of quinoline derivatives warrants investigation into their potential antiviral effects.

Molecular Pathways of Cellular Response

The interaction of small molecules with cellular targets triggers a cascade of downstream events that collectively determine the cellular response, which can range from cell cycle arrest to programmed cell death.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis.

Research on the closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , has shown that it induces apoptosis in colorectal cancer cells. nih.gov This induction of apoptosis is associated with a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov The study also demonstrated that this compound arrests the cell cycle at the G2/M phase. nih.gov The apoptotic process is often mediated by a family of proteases called caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated in response to pro-apoptotic signals and in turn activate executioner caspases, like caspase-3, which carry out the dismantling of the cell. While the specific caspases activated by 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline were not explicitly identified in the study, the observed apoptotic phenomena are consistent with the activation of such a cascade. nih.gov

Mechanisms of Cell Cycle Arrest

Investigations into the biological effects of quinoline derivatives have revealed potent activity in halting the cell division cycle, a key process in cancer progression. A notable example is seen in the derivative 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a complex analog of this compound), which has been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner. acs.org

In studies using HCT116 and Caco-2 colorectal cancer cell lines, treatment with this compound led to a significant accumulation of cells in the G2/M phase. acs.org For instance, after a 24-hour treatment, the percentage of HCT116 cells in the G2/M phase increased from 15.21% in the control group to 82.53% at a concentration of 0.4 µM. acs.org Similarly, in Caco-2 cells, the population in the G2/M phase rose from 23.22% to 86.48% under the same conditions. acs.org This arrest prevents the cells from proceeding into mitosis, thereby inhibiting proliferation. nih.govnih.govmpu.edu.mo The mechanism is also associated with a significant reduction in mitochondrial membrane potential, a key event in the induction of apoptosis. nih.govnih.govmpu.edu.mo

| Cell Line | Concentration (µM) | % Cells in G2/M Phase |

|---|---|---|

| HCT116 | 0 (Control) | 15.21% |

| HCT116 | 0.2 | N/A |

| HCT116 | 0.4 | 82.53% |

| Caco-2 | 0 (Control) | 23.22% |

| Caco-2 | 0.2 | N/A |

| Caco-2 | 0.4 | 86.48% |

Structure-Activity Relationship (SAR) at the Molecular Level

The specific substituents on the quinoline ring are critical determinants of cytotoxic potency. Research on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative designed based on the natural product neocryptolepine, highlights the importance of specific chemical groups. nih.govnih.gov The introduction of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 8-position were identified as crucial for enhancing the cytotoxic effects against colorectal cancer cells when compared to the parent compound, neocryptolepine. nih.gov This specific substitution pattern resulted in a compound with 17 times higher cytotoxicity against HCT116 cells than neocryptolepine, demonstrating a clear and potent structure-activity relationship. nih.gov

More broadly, the quinoline architecture is known to interact with various biological targets depending on its substitution and fusion patterns. nih.govresearchgate.net For example, certain 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives are known to interfere with heme detoxification in malarial parasites, while other quinoline-based compounds have been found to target DNA topoisomerases, enzymes crucial for managing DNA topology during replication. nih.govresearchgate.net This demonstrates that the core quinoline structure serves as a versatile scaffold, and its molecular architecture can be tailored to interact with a diverse range of biological macromolecules. biointerfaceresearch.com

Role in Mechanistic Biological Probes

While derivatives of this compound are actively studied to elucidate biological mechanisms such as cell cycle arrest and signal pathway modulation, there is currently no specific information available in the reviewed literature detailing the use of this compound itself as a dedicated mechanistic biological probe. nih.gov The existing research focuses on using its more complex analogs as lead compounds for investigating potential therapeutic effects. nih.govnih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Functionalization Strategies

Future synthetic efforts will likely focus on developing more efficient and sustainable methods for the preparation of the 2-chloro-5,8-dimethoxyquinoline core and its derivatives. While established methods provide access to this scaffold, the exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, could offer milder reaction conditions and improved yields. A key starting material for derivatization is 2-chloro-5,8-dimethoxy-quinoline-3-carbaldehyde, which can be synthesized from 2',5'-dimethoxyacetanilide. chemicalbook.com The reactivity of the chloro and aldehyde groups in this derivative provides a platform for a wide range of chemical transformations. nih.gov

Further research into the functionalization of the quinoline (B57606) ring is a promising avenue. The introduction of diverse substituents at various positions can modulate the electronic and steric properties of the molecule, leading to new compounds with tailored biological activities or material properties. For instance, the synthesis of an oxirane derivative, ethyl 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanooxirane-2-carboxylate, demonstrates the potential for creating complex heterocyclic systems from this quinoline core. nih.gov The reactivity of such derivatives towards nucleophiles is an area ripe for investigation. nih.gov

Design and Synthesis of Advanced Quinoline-Based Conjugates

The development of advanced conjugates of this compound is a significant area for future research, particularly in the field of medicinal chemistry. The quinoline nucleus is a key component in many therapeutic agents, and conjugating it with other bioactive molecules or drug delivery systems can enhance its efficacy and target specificity. nih.govnih.gov

Future work could involve the synthesis of conjugates with targeting moieties, such as antibodies or peptides, to facilitate selective delivery to cancer cells. Additionally, the incorporation of this compound into polymer-drug conjugates or lipid-based nanocarriers could improve its pharmacokinetic profile and reduce off-target effects. The design of such conjugates would be guided by the principles of rational drug design, aiming to optimize the linker chemistry and the release mechanism of the active quinoline derivative at the target site.

Expanded Scope in Materials Chemistry and Sensing Technologies

The unique photophysical properties of the quinoline ring system suggest that this compound and its derivatives could find applications in materials chemistry and sensing technologies.

Quinoline-based compounds are known to exhibit fluorescence, a property that can be exploited for the development of chemical sensors. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that act as fluorescent probes for the detection of specific environmental analytes, such as heavy metal ions or organic pollutants. The sensitivity and selectivity of these probes could be fine-tuned by introducing specific chelating groups or recognition elements onto the quinoline scaffold. The development of such sensors would offer a rapid and cost-effective method for environmental monitoring.

The conjugated π-system of the quinoline ring makes it an attractive candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs). Future studies could explore the synthesis of novel this compound derivatives with tailored electronic properties for application as emitters or charge-transport materials in OLED devices. researchgate.net The introduction of different substituents on the quinoline core can influence the emission color and efficiency of the resulting materials.

Deepening Mechanistic Understanding through Integrated Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new reactions. Future research in this area will likely involve an integrated approach that combines experimental studies with computational modeling. nih.gov

For example, kinetic studies can provide valuable data on reaction rates and activation energies, while spectroscopic techniques can be used to identify reaction intermediates. These experimental findings can then be complemented by theoretical calculations to elucidate the transition state structures and reaction pathways at the molecular level. Such integrated studies will provide a deeper insight into the reactivity of the this compound scaffold. The chemical reactivity of related compounds like 2-chloroquinoline-3-carbaldehyde (B1585622), which is influenced by the chloro and aldehyde groups, has been a subject of interest and can serve as a basis for understanding the reactions of this compound. nih.govnih.gov

Computational Approaches for Rational Design of Derivatives

Computational chemistry is a powerful tool for the rational design of novel this compound derivatives with desired properties. bohrium.comsemanticscholar.org Techniques such as molecular docking and quantum chemical calculations can be employed to predict the biological activity and physicochemical properties of virtual compounds before their synthesis. nih.govnih.govscispace.com

Table 1: Computational Chemistry Techniques in Drug Design

| Technique | Application |

|---|---|

| Molecular Docking | Predicts the binding affinity and mode of a ligand to a biological target. |

| Quantum Chemical Calculations (DFT) | Determines the electronic structure, optimized geometry, and vibrational frequencies of a molecule. nih.govrjptonline.orgresearchgate.netdergipark.org.trdntb.gov.ua |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of a molecule or a molecular complex over time. |

Future research will likely leverage these computational methods to screen large virtual libraries of this compound derivatives for potential drug candidates or materials with specific optoelectronic properties. For instance, molecular docking studies can identify derivatives with high binding affinity to a particular enzyme or receptor, guiding the synthetic efforts towards the most promising candidates. nih.gov Similarly, DFT calculations can be used to predict the electronic properties of new derivatives for materials science applications. rjptonline.orgresearchgate.net This in silico approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Interdisciplinary Research Opportunities

The unique structural framework of this compound, characterized by a heterocyclic quinoline core functionalized with a reactive chlorine atom and two electron-donating methoxy (B1213986) groups, positions it as a versatile scaffold for exploration across multiple scientific disciplines. The convergence of chemistry, biology, and materials science opens up significant avenues for future research, leveraging the compound's inherent properties for novel applications.

Materials Science and Organic Electronics

The quinoline nucleus is a well-established component in the development of advanced materials due to its aromatic and heterocyclic nature. ecorfan.org These systems are known to exhibit interesting electronic and photonic properties. ecorfan.org The potential exists to exploit this compound as a building block for novel organic materials with tailored functionalities. The presence of the methoxy groups can enhance solubility and influence the electronic properties, while the chloro group at the 2-position serves as a reactive handle for further molecular elaboration.

Future research could focus on synthesizing polymers or oligomers incorporating the this compound moiety. Such materials could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): By incorporating the quinoline unit, which is known to be a part of luminescent materials, it may be possible to develop new emitters or host materials for OLED devices. researchgate.net

Chemical Sensors: The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy groups can act as coordination sites for metal ions. researchgate.net This suggests the potential for developing chemosensors where binding events could be signaled by a change in fluorescence or color. ecorfan.org

Organic Semiconductors: Modification of the quinoline core could lead to materials with semiconducting properties, suitable for use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells.

The table below outlines potential research directions in materials science for derivatives of this compound.

| Research Area | Potential Application | Rationale |

| Organic Electronics | OLEDs, OFETs, OPVs | The aromatic and heterocyclic nature of the quinoline core can be exploited for charge transport and luminescent properties. ecorfan.org |

| Chemical Sensing | Metal Ion Detection | The heteroatoms (N, O) can act as binding sites for specific analytes, leading to a detectable optical or electronic response. ecorfan.orgresearchgate.net |

| Polymer Chemistry | Novel Functional Polymers | The reactive chloro group allows for polymerization or grafting onto other polymer backbones to create materials with new properties. |

Medicinal Chemistry and Drug Discovery

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. researchgate.netorientjchem.orgnih.gov The this compound scaffold represents a promising starting point for the design and synthesis of new drug candidates. The substituents on the ring system—a chloro group at C2 and methoxy groups at C5 and C8—are critical features that can be modulated to optimize pharmacological activity and selectivity. orientjchem.org The chloro group, in particular, is a versatile synthetic handle for introducing various functional groups via nucleophilic substitution reactions. nih.gov

Interdisciplinary research in this area would involve collaboration between synthetic chemists, pharmacologists, and biologists to:

Develop Novel Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of key enzymes like tyrosine kinases. orientjchem.orgnih.gov The 5,8-dimethoxy substitution pattern could be explored for its influence on cytotoxicity against various cancer cell lines.

Design New Antimicrobial and Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. researchgate.net Research into new derivatives of this compound could lead to compounds effective against drug-resistant strains of bacteria, fungi, and parasites. nih.gov

Explore Other Therapeutic Areas: The broad pharmacological profile of quinolines suggests potential applications as anti-inflammatory, antiviral, and anticonvulsant agents. nih.gov

The following table summarizes some of the established biological activities of various quinoline derivatives, highlighting the potential therapeutic avenues for novel compounds based on the this compound scaffold.

| Biological Activity | Example Quinoline Class | Potential Therapeutic Application |

| Anticancer | Substituted 4-anilinoquinolines, 2-arylquinolines | Treatment of various cancers, EGFR inhibitors nih.govrsc.orgnih.gov |

| Antimalarial | 4-Aminoquinolines (e.g., Chloroquine) | Malaria treatment researchgate.net |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) | Bacterial infections researchgate.net |

| Antileishmanial | 2-Substituted quinolines | Treatment of visceral leishmaniasis nih.gov |

| Antiviral | 4-Anilinoquinoline analogs | Dengue virus (DENV) suppression researchgate.net |

| G9a Inhibition | 2,4-Diamino-6,7-dimethoxyquinolines | Epigenetic-based therapies nih.gov |

Chemical Biology and Probe Development

Chemical biology utilizes small molecules, or "chemical probes," to study and manipulate biological systems. The this compound scaffold is well-suited for the development of such probes. Its core structure can be systematically modified to create tools for target identification and mechanism-of-action studies. umn.edu

Future interdisciplinary projects could focus on:

Synthesis of Fluorescent Probes: By attaching a fluorophore to the quinoline core, researchers can create probes to visualize cellular processes or track the localization of a drug molecule within a cell. The intrinsic fluorescence of some quinoline systems could also be exploited.

Development of Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) onto the this compound structure would allow for photoaffinity labeling. This technique enables the covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification and validation.

Targeted Inhibitor Design: Based on a known biological activity, the quinoline scaffold can be elaborated to create highly potent and selective inhibitors for specific enzymes or receptors. For instance, a quinoline-based sulfonamide has been developed as a highly selective chemical probe to investigate the biology of the monocarboxylate transporter 4 (MCT4). nih.govresearchgate.net

These chemical probes would be invaluable tools for cell biologists and biochemists seeking to unravel complex biological pathways and identify novel drug targets.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, providing insights that guide experimental work. The study of this compound and its potential derivatives would greatly benefit from an interdisciplinary approach combining computational and experimental methods.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies of this compound. nih.govnih.gov This information helps in understanding the molecule's reactivity and spectroscopic characteristics.

Molecular Docking: To explore the potential of this compound in drug discovery, molecular docking simulations can predict how its derivatives bind to the active sites of biological targets like enzymes or receptors. nih.govrsc.org This can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. nih.gov These models correlate the structural features of the molecules with their activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov

The table below details computational methods that could be applied to accelerate research on this compound.

| Computational Method | Application | Potential Outcome |

| DFT | Calculation of electronic structure, molecular electrostatic potential, and reactivity indices. nih.gov | Understanding of molecular stability, reactivity sites, and spectroscopic properties. |

| Molecular Docking | Simulation of ligand-protein binding interactions. nih.gov | Identification of potential biological targets and prediction of binding affinity and mode. |

| 3D-QSAR / CoMFA | Development of predictive models based on the correlation between 3D structure and biological activity. nih.gov | Rational design of new derivatives with enhanced biological activity. |

| Molecular Dynamics | Simulation of the dynamic behavior of the molecule and its complexes with biological targets over time. nih.gov | Assessment of binding stability and conformational changes upon ligand binding. |

By integrating these computational approaches with synthetic chemistry and biological testing, the exploration of this compound's potential can be significantly streamlined and accelerated.

Q & A

Basic: What are the common synthetic routes for 2-Chloro-5,8-dimethoxyquinoline and its derivatives?

Methodological Answer:

The synthesis typically involves functionalization of quinoline precursors via condensation, oxidation, or substitution reactions. Key routes include:

- Vilsmeier-Haack Formylation : Used to introduce carbaldehyde groups at the 3-position of the quinoline ring. For example, this compound-3-carbaldehyde is synthesized via Vilsmeier-Haack cyclization of substituted anilines .

- Cyanation and Oxidation : Reacting this compound-3-carbaldehyde with NaCN and MnO₂ in ethanol yields ethyl this compound-3-carboxylate, with MnO₂ acting as an oxidizing agent .

- Phosphorus Oxychloride (POCl₃) Chlorination : Substitution reactions with POCl₃ under reflux conditions introduce chlorine atoms at specific positions, as seen in the synthesis of 4-chloro-6,7-dimethoxyquinoline .

Basic: How is X-ray crystallography applied in determining the structural properties of this compound derivatives?

Methodological Answer:

X-ray crystallography is critical for resolving molecular geometry and intermolecular interactions. Key steps include:

- Data Collection : Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.

- Structure Solution : Programs like SHELXS (for small molecules) or SHELXD (for macromolecules) are used for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the dihedral angle between fused quinoline rings in ethyl this compound-3-carboxylate was resolved to 1.75 Å, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice .

Advanced: How can researchers optimize reaction conditions for synthesizing ethyl this compound-3-carboxylate?

Methodological Answer:

Optimization involves tuning temperature, catalysts, and workup procedures:

- Temperature Control : Reactions at 0°C (NaCN addition) followed by stirring at 25°C minimize side reactions .

- Catalyst Selection : MnO₂ enhances oxidation efficiency, while trifluoroacetic acid (TFA) aids in acid-catalyzed condensations for porphyrin derivatives .

- Purification : Column chromatography with CH₂Cl₂ as an eluent removes unreacted starting materials, as demonstrated in yields exceeding 70% .

Advanced: What role does this compound play in the synthesis of trans-A₂B₂ porphyrins?

Methodological Answer:

The compound serves as a precursor for aromatic aldehydes in porphyrin synthesis:

- Condensation Reactions : Reacting this compound-3-carbaldehyde with meso-dipyrromethane in the presence of TFA forms porphyrin macrocycles.

- Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to stabilize the porphyrin structure .

- Applications : These porphyrins are explored in photodynamic therapy and catalysis due to their extended π-conjugation and redox activity.

Advanced: How do intermolecular interactions influence the crystal packing of this compound derivatives?

Methodological Answer:

Non-covalent interactions dictate packing motifs:

- Hydrogen Bonding : N–H⋯O and C–H⋯O bonds create layered structures, as seen in ethyl this compound-3-carboxylate, forming a 3D network .

- π–π Stacking : Quinoline rings align parallel with centroid distances of 3.5–4.0 Å, enhancing thermal stability .

- Halogen Interactions : Chlorine atoms participate in C–H⋯Cl contacts, contributing to dense packing .

Data Contradiction: How to resolve discrepancies in reported dihedral angles or bond lengths across crystallographic studies?

Methodological Answer:

Discrepancies arise from experimental resolution or refinement protocols:

- Refinement Software : SHELXL parameters (e.g., weighting schemes, restraint settings) must be standardized .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) should be compared; high ADPs indicate flexibility or disorder.

- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths (e.g., C–Cl: 1.72–1.76 Å) or angles .

Advanced: What strategies are employed to analyze substituent effects on the electronic properties of this compound derivatives?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution.

- Spectroscopic Data : UV-Vis and fluorescence spectra correlate methoxy and chloro substituents with redshifted absorption bands .

- Electrochemical Studies : Cyclic voltammetry reveals redox potentials influenced by electron-withdrawing (Cl) and donating (OCH₃) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.